molecular formula C20H23ClN2O3 B13592163 rac-(9H-fluoren-9-yl)methylN-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamatehydrochloride,trans

rac-(9H-fluoren-9-yl)methylN-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamatehydrochloride,trans

Cat. No.: B13592163
M. Wt: 374.9 g/mol
InChI Key: CESQTTJRJZHIDX-NXDRBNLFSA-N
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Description

rac-(9H-fluoren-9-yl)methylN-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamatehydrochloride,trans is a complex organic compound with a molecular weight of 374.87 g/mol . This compound is known for its unique structure, which includes a fluorenyl group and an oxolane ring. It is often used in various scientific research applications due to its specific chemical properties.

Preparation Methods

The synthesis of rac-(9H-fluoren-9-yl)methylN-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamatehydrochloride,trans involves multiple stepsThe final step involves the formation of the carbamate and the addition of the hydrochloride group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Chemical Reactions Analysis

rac-(9H-fluoren-9-yl)methylN-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamatehydrochloride,trans undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is used in studies involving enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of rac-(9H-fluoren-9-yl)methylN-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamatehydrochloride,trans involves its interaction with specific molecular targets. The fluorenyl group allows it to bind to certain proteins, while the oxolane ring facilitates its interaction with enzymes . These interactions can lead to various biological effects, depending on the specific pathways involved.

Properties

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate;hydrochloride

InChI

InChI=1S/C20H22N2O3.ClH/c21-9-13-10-24-12-19(13)22-20(23)25-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,13,18-19H,9-12,21H2,(H,22,23);1H/t13-,19-;/m1./s1

InChI Key

CESQTTJRJZHIDX-NXDRBNLFSA-N

Isomeric SMILES

C1[C@H]([C@@H](CO1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN.Cl

Canonical SMILES

C1C(C(CO1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN.Cl

Origin of Product

United States

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